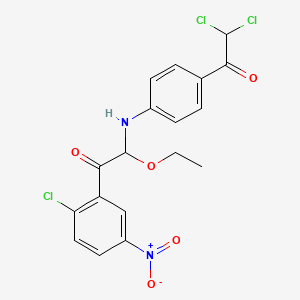
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone is a complex organic compound characterized by its unique structure, which includes chloro, nitro, and dichloroacetyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Nitration: Introduction of the nitro group to the aromatic ring.
Chlorination: Addition of chlorine atoms to specific positions on the aromatic ring.
Acylation: Introduction of the dichloroacetyl group.
Coupling Reaction: Formation of the final compound through a coupling reaction between the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone undergoes various types of chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of one functional group with another, such as halogen substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative.
Applications De Recherche Scientifique
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with DNA: Modifying gene expression or causing DNA damage.
Modulating Cellular Signaling: Affecting cellular signaling pathways that regulate cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-methoxyethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-propoxyethanone: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
27695-56-3 |
|---|---|
Formule moléculaire |
C18H15Cl3N2O5 |
Poids moléculaire |
445.7 g/mol |
Nom IUPAC |
1-(2-chloro-5-nitrophenyl)-2-[4-(2,2-dichloroacetyl)anilino]-2-ethoxyethanone |
InChI |
InChI=1S/C18H15Cl3N2O5/c1-2-28-18(16(25)13-9-12(23(26)27)7-8-14(13)19)22-11-5-3-10(4-6-11)15(24)17(20)21/h3-9,17-18,22H,2H2,1H3 |
Clé InChI |
HJSHVUYWXKYBHW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl)NC2=CC=C(C=C2)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


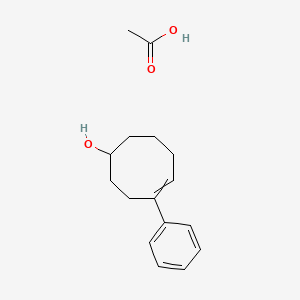
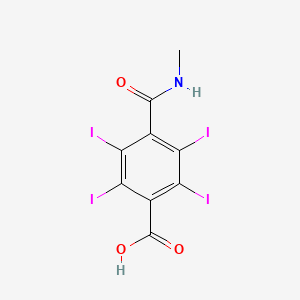
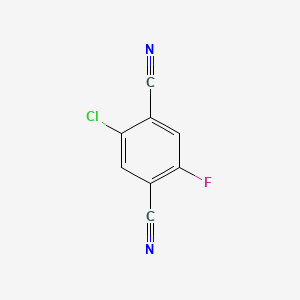
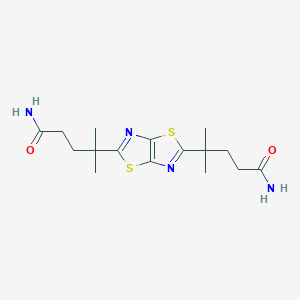
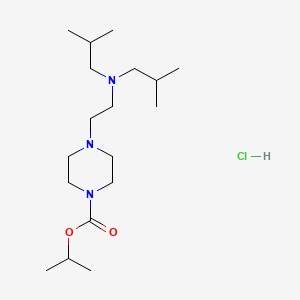
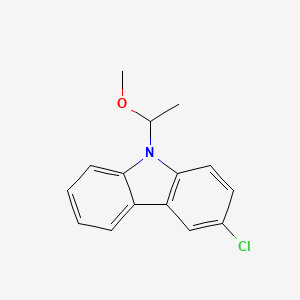
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
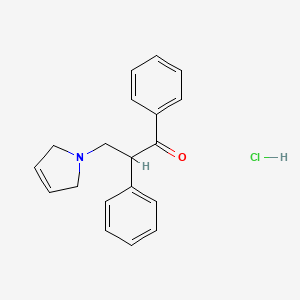
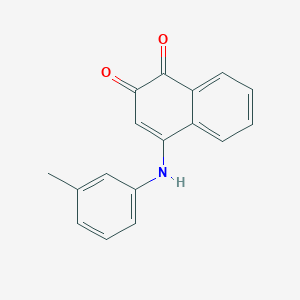
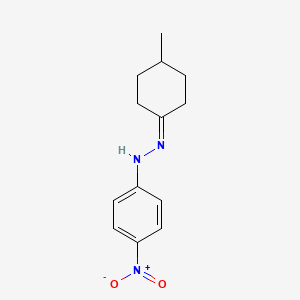


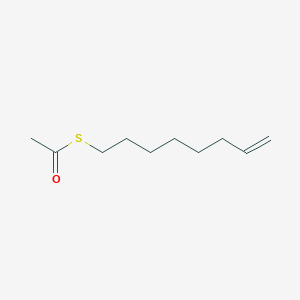
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
